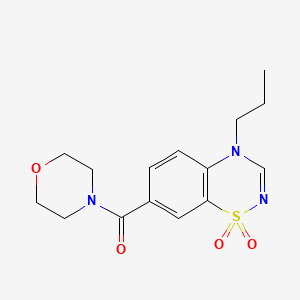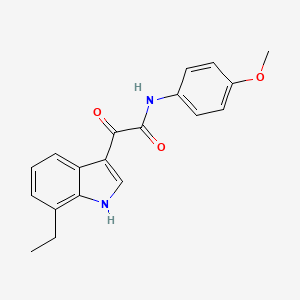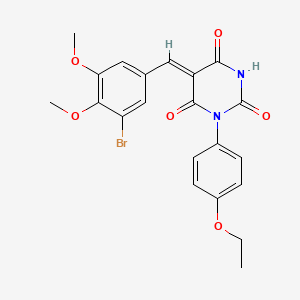
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine, also known as MNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNA belongs to the class of compounds known as nitroaromatics, which have been shown to possess a range of biological activities.
作用機序
The mechanism of action of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In cancer research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to reduce the production of inflammatory cytokines and to attenuate the inflammatory response. In neurodegenerative disease research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to protect neurons against oxidative stress and to improve cognitive function.
実験室実験の利点と制限
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has several advantages for lab experiments, including its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine research. One potential direction is to investigate the use of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop new derivatives of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine and to determine its safety and efficacy in humans.
Conclusion
In conclusion, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its relatively simple synthesis method and ability to modulate various signaling pathways make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine involves the reaction of 2-methyl-4-nitroaniline with 2-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration.
科学的研究の応用
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to reduce the production of inflammatory cytokines and to attenuate the inflammatory response. In neurodegenerative disease research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to protect neurons against oxidative stress and to improve cognitive function.
特性
IUPAC Name |
2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-8-12(16(17)18)5-6-13(10)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODHGWEELYLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)